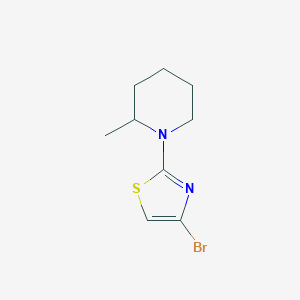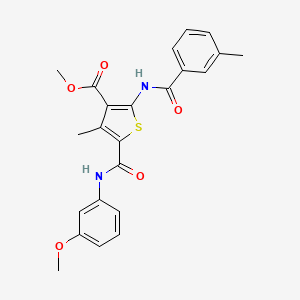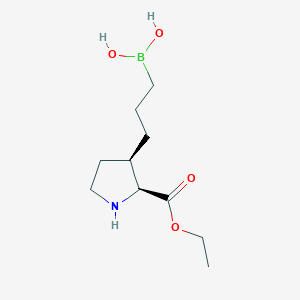
(3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrrolidine ring, which is further substituted with an ethoxycarbonyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Attachment of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction using boronic acid or boronate esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes.
Applications De Recherche Scientifique
(3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with a phenyl group instead of a pyrrolidine ring.
Methylboronic Acid: A simpler boronic acid with a methyl group.
(4-(Ethoxycarbonyl)phenyl)boronic Acid: Similar in structure but with a phenyl ring substituted with an ethoxycarbonyl group.
Uniqueness
(3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid is unique due to its specific combination of a pyrrolidine ring and an ethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H20BNO4 |
|---|---|
Poids moléculaire |
229.08 g/mol |
Nom IUPAC |
3-[(2S,3R)-2-ethoxycarbonylpyrrolidin-3-yl]propylboronic acid |
InChI |
InChI=1S/C10H20BNO4/c1-2-16-10(13)9-8(5-7-12-9)4-3-6-11(14)15/h8-9,12,14-15H,2-7H2,1H3/t8-,9+/m1/s1 |
Clé InChI |
ZQLOXSFUWXKCIM-BDAKNGLRSA-N |
SMILES isomérique |
B(CCC[C@@H]1CCN[C@@H]1C(=O)OCC)(O)O |
SMILES canonique |
B(CCCC1CCNC1C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


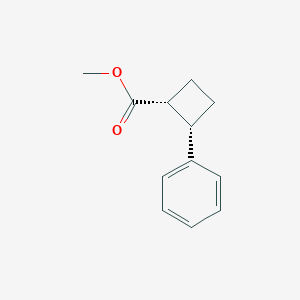

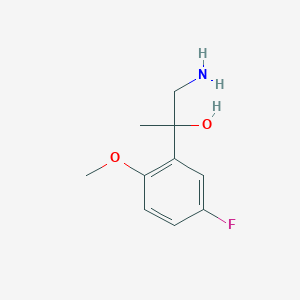
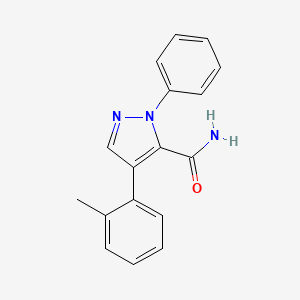
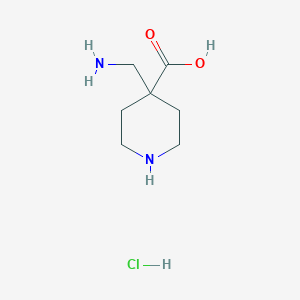



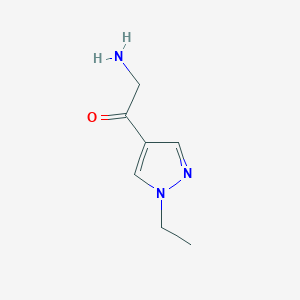
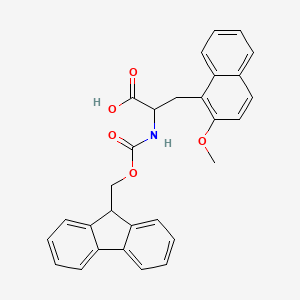
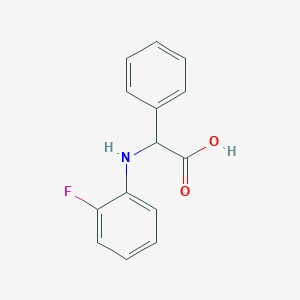
![1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B12988854.png)
